Cas no 2171968-79-7 (2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)

2-(2-{4-(2,2,2-Trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a trifluoroethylamino group attached to the pyrazole core, enhancing its metabolic stability and lipophilicity, which may improve bioavailability. The ethoxyethanol side chain contributes to solubility in polar solvents, facilitating formulation development. Its unique structure suggests utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of fluorine atoms may further influence binding affinity and selectivity, making it a valuable scaffold for drug discovery. This compound is suited for research requiring precise molecular modifications.
2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol structure
2171968-79-7 structure
Product Name:2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol
CAS No:2171968-79-7
MF:C9H14F3N3O2
MW:253.221572399139
CID:5792474
PubChem ID:165484566
Update Time:2025-06-08

2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1275064
    • 2-(2-{4-[(2,2,2-trifluoroethyl)amino]-1H-pyrazol-1-yl}ethoxy)ethan-1-ol
    • 2171968-79-7
    • 2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol
    • Inchi: 1S/C9H14F3N3O2/c10-9(11,12)7-13-8-5-14-15(6-8)1-3-17-4-2-16/h5-6,13,16H,1-4,7H2
    • InChI Key: LZGPVQZMDAMEJG-UHFFFAOYSA-N
    • SMILES: FC(CNC1C=NN(C=1)CCOCCO)(F)F

Computed Properties

  • Exact Mass: 253.10381118g/mol
  • Monoisotopic Mass: 253.10381118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 59.3Ų

2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol Pricemore >>

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2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol Related Literature

Additional information on 2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol

Comprehensive Overview of 2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol (CAS No. 2171968-79-7)

The compound 2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol (CAS No. 2171968-79-7) is a specialized organic molecule featuring a unique combination of functional groups, including a pyrazole ring, a trifluoroethyl moiety, and an ethoxyethanol side chain. This structure endows it with distinct physicochemical properties, making it a subject of interest in pharmaceutical research, agrochemical development, and material science. Its CAS number 2171968-79-7 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global chemical databases.

In recent years, the demand for fluorinated compounds like 2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol has surged due to their enhanced metabolic stability and bioavailability, traits highly sought after in drug discovery. The trifluoroethyl group in particular is known to improve lipophilicity and resistance to enzymatic degradation, addressing common challenges in medicinal chemistry. Researchers frequently explore its potential as a bioisostere for optimizing lead compounds, aligning with trends in fragment-based drug design and precision medicine.

From an applications perspective, this compound’s pyrazole core is a versatile scaffold found in numerous kinase inhibitors and anti-inflammatory agents, reflecting its relevance in targeting diseases like cancer and autoimmune disorders. Its ethoxyethanol side chain further enhances solubility, a key consideration for formulation scientists tackling poorly soluble drugs—a recurring topic in pharmaceutical forums and AI-driven drug development platforms. Such features resonate with current industry priorities, including green chemistry and solvent-free synthesis, as highlighted in recent publications.

The synthesis of CAS 2171968-79-7 typically involves multi-step organic reactions, such as nucleophilic substitutions and cyclization, often employing catalysts to improve yield and selectivity. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for quality control, ensuring compliance with stringent regulatory standards. These methodologies align with growing interest in automated synthesis and machine learning-assisted reaction optimization, topics dominating scientific search queries.

Beyond pharmaceuticals, 2-(2-{4-(2,2,2-trifluoroethyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol may find utility in advanced materials, such as liquid crystals or polymers, where its fluorine content could impart thermal stability and dielectric properties. This versatility underscores its cross-disciplinary appeal, bridging gaps between chemistry and engineering—a trend reflected in rising searches for multifunctional additives and smart materials.

In summary, CAS No. 2171968-79-7 exemplifies the innovation driving modern chemical research. Its structural complexity and functional diversity cater to pressing needs in drug development, sustainable chemistry, and material innovation, making it a compelling subject for both academic and industrial investigations. As AI and high-throughput screening accelerate discovery, compounds like this will remain at the forefront of scientific exploration.

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